N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide
Description
N-(4-Methoxyphenyl)-2,4-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a 2,4-dimethylfuran core linked to a 4-methoxyphenyl group via an amide bond. The 4-methoxyphenyl moiety is a recurring pharmacophore in medicinal chemistry, often influencing solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-18-10(2)13(9)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWZLSAWSMMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the condensation of 2,4-dimethylfuran-3-carboxylic acid with 4-methoxyaniline. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving carboxamides.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The furan ring and methoxyphenyl group can also participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Conformation
The 4-methoxyphenyl group is a critical structural feature shared across several analogs (Table 1). For example:
- N-(4-Methoxyphenyl)piperazin-1-ium salts (I–III) exhibit dihedral angles of 62.3°–68.4° between the aryl rings of the cation and anion, influencing crystal packing and hydrogen-bonding networks .
- N-(4-Aminophenyl)-5-methylfuran-3-carboxamide replaces the methoxy group with an amino substituent, altering electronic properties and toxicity profiles .
- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide introduces a fluorobenzyl group, enhancing antiviral activity compared to fluoxetine derivatives .
Table 1. Structural Comparison of Key Analogs
Physicochemical Properties
- Toxicity Profiles: N-(4-Aminophenyl)-5-methylfuran-3-carboxamide is classified as acutely toxic (Category 4, H302) and a respiratory irritant (H335), whereas methoxy-substituted analogs may exhibit reduced toxicity due to decreased reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
